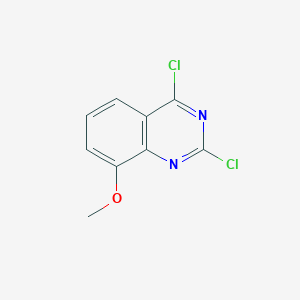

2,4-Dichloro-8-methoxyquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-8-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNPOCHJCGTGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977489 | |

| Record name | 2,4-Dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-60-5 | |

| Record name | 2,4-Dichloro-8-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61948-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-8-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-8-methoxyquinazoline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichloro-8-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its synthesis, reactivity, and potential biological significance, with a focus on its role as a versatile intermediate for the synthesis of novel bioactive molecules.

Core Physical and Chemical Properties

This compound is a solid organic compound. Its core properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O | PubChem |

| Molecular Weight | 229.06 g/mol | PubChem |

| CAS Number | 61948-60-5 | PubChem |

| Appearance | Off-white to light brown solid | Commercial Suppliers |

| Melting Point | 157-159 °C | Commercial Suppliers |

| Density | 1.450 g/cm³ | Commercial Suppliers |

| Solubility | Soluble in organic solvents such as ethyl acetate and hexane mixtures. | Inferred from purification protocols |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | Commercial Suppliers |

Synthesis and Purification

The primary synthetic route to this compound involves the chlorination of 8-methoxy-2,4(1H,3H)-quinazolinedione.

Experimental Protocol: Synthesis

Materials:

-

8-methoxy-2,4(1H,3H)-quinazolinedione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (catalyst)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction flask, add 8-methoxy-2,4(1H,3H)-quinazolinedione.

-

Add an excess of phosphorus oxychloride, followed by a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Cautiously add the residue to a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound is typically purified by silica gel column chromatography.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the two chlorine substituents on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position. This regioselectivity is a key feature of the chemistry of 2,4-dichloroquinazolines. This allows for the selective introduction of a variety of substituents at the 4-position while leaving the 2-position available for subsequent modification under harsher reaction conditions.

Common nucleophiles used in reactions with 2,4-dichloroquinazolines include:

-

Primary and secondary amines (aliphatic and aromatic)

-

Hydrazines

-

Alcohols

-

Thiols

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show signals corresponding to the methoxy group protons (a singlet) and the aromatic protons on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the aromatic rings, C-Cl bonds, and the C-O-C ether linkage.

Biological Significance and Drug Development

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, making them important scaffolds in drug discovery.[1] While this compound is primarily a synthetic intermediate, its derivatives have been investigated for various therapeutic applications.

Inhibition of Signaling Pathways

Many quinazoline-based compounds are known to be potent inhibitors of key signaling pathways implicated in cancer and inflammation.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: A significant number of clinically approved and investigational anti-cancer drugs are quinazoline derivatives that target the tyrosine kinase domain of EGFR.[2] Inhibition of EGFR signaling can block cell proliferation and induce apoptosis in cancer cells.

-

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Aberrant NF-κB activation is associated with various inflammatory diseases and cancers. Certain quinazoline derivatives have been shown to inhibit NF-κB activation, suggesting their potential as anti-inflammatory and anti-cancer agents.[3]

Safety Information

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its well-defined reactivity, particularly the regioselective nucleophilic aromatic substitution at the 4-position, allows for the straightforward synthesis of a diverse range of substituted quinazoline derivatives. These derivatives, in turn, are promising candidates for the development of novel therapeutic agents targeting key signaling pathways in various diseases. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to explore its full potential in drug discovery.

References

synthesis of 2,4-Dichloro-8-methoxyquinazoline from 8-methoxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2,4-dichloro-8-methoxyquinazoline, a crucial intermediate in the development of various pharmacologically active compounds. The synthesis involves the conversion of 8-methoxyquinazoline-2,4(1H,3H)-dione through a chlorination reaction. This document outlines the detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.

Core Synthesis

The transformation of 8-methoxyquinazoline-2,4(1H,3H)-dione to this compound is achieved through a chlorination reaction. This process typically utilizes a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst. The reaction proceeds by converting the hydroxyl groups of the dione tautomer into chloro groups.

Key Reaction Data

The following table summarizes the essential quantitative data for the synthesis of this compound from 8-methoxyquinazoline-2,4(1H,3H)-dione.

| Parameter | Value | Reference |

| Reactant | 8-methoxyquinazoline-2,4(1H,3H)-dione | |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | |

| Appearance | White solid | [1] |

| Product | This compound | |

| Molecular Formula | C₉H₆Cl₂N₂O | |

| Molecular Weight | 229.07 g/mol | |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Duration | 4-6 hours | [2] |

Experimental Protocol

This protocol is based on established procedures for the chlorination of similar quinazoline-2,4-dione derivatives.[2]

Materials:

-

8-methoxyquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Distilled water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 8-methoxyquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylaniline to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid thoroughly with cold distilled water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Synthesis of this compound.

References

An In-Depth Technical Guide on 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

IUPAC Name: 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one Chemical Formula: C₉H₆Cl₂N₂O CAS Number: 162469-87-6

Abstract

This technical guide serves to provide a comprehensive overview of the chemical compound 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidin-4-one core structure is a recognized scaffold in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications. However, it is important to note that while the core structure is of significant interest, detailed biological data, including mechanism of action, specific signaling pathways, and comprehensive in-vitro/in-vivo studies for the specific molecule 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one, is not extensively available in current scientific literature. This document summarizes the existing information on the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives to provide context for the potential research applications of this specific compound, which is primarily available as a chemical intermediate for synthetic chemistry.

Chemical Identity and Properties

7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound. Its structure consists of a fused bicyclic system containing a pyridine ring and a pyrimidine ring, with a chloro substituent at position 7 and a chloromethyl group at position 2.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O | [1] |

| Molecular Weight | 229.06 g/mol | [1] |

| CAS Number | 162469-87-6 | [1][2] |

| Appearance | Solid (form may vary) | General |

| Solubility | Data not readily available |

Biological Activity of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

While specific biological data for 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one is scarce, the broader family of pyrido[1,2-a]pyrimidin-4-one derivatives has been the subject of significant research in drug discovery. These studies provide a foundation for understanding the potential therapeutic areas where this chemical scaffold may be active.

Anticancer Activity

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been synthesized and evaluated as potential anticancer agents. For instance, a recent study focused on the design of novel derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[3] SHP2 is a crucial phosphatase involved in cell signaling pathways such as RAS-ERK and PI3K-AKT, which are often dysregulated in cancer.[3] Inhibition of SHP2 is a promising strategy for cancer therapy.

Antibacterial Activity

The pyrido[1,2-a]pyrimidin-4-one scaffold has also been explored for the development of new antibacterial agents. A study on 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated that compounds with a substituted heterocyclic piperazine moiety exhibited good in vitro activity against both Gram-positive and Gram-negative bacteria.[4]

Potential Mechanism of Action (Inferred from Derivatives)

Given the lack of direct studies on 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one, a specific mechanism of action cannot be definitively stated. However, based on research into its derivatives, a logical workflow for investigating its mechanism can be proposed.

Caption: A logical workflow for the biological evaluation of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one.

Synthesis and Experimental Protocols

Detailed experimental protocols for the biological evaluation of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one are not available in the public domain. However, general methodologies for the synthesis of related compounds and for assessing the biological activities of the pyrido[1,2-a]pyrimidin-4-one scaffold can be found in the scientific literature. For example, the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives involved nucleophilic substitution followed by a coupling reaction.[5]

For researchers interested in evaluating the biological activity of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one, standard experimental protocols would be applicable.

General Cytotoxicity Assay (Example Protocol)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with medium containing various concentrations of the test compound.

-

Viability Assessment: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound with a scaffold that is of considerable interest in the field of medicinal chemistry. While research on its derivatives suggests potential applications in areas such as oncology and infectious diseases, there is a clear lack of published data on the biological activity and mechanism of action of this specific molecule. Its commercial availability suggests its primary use as a building block in the synthesis of more complex and potentially bioactive molecules.

Future research efforts could focus on the comprehensive biological evaluation of 7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one to determine if it possesses any intrinsic therapeutic properties. Such studies would involve initial in vitro screening against a panel of cancer cell lines and microbial strains, followed by target identification and mechanism of action studies if any significant activity is observed. The reactive chloromethyl group could also be exploited for the synthesis of a library of derivatives to explore structure-activity relationships.

References

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

An In-depth Technical Guide to 2,4-Dichloro-8-methoxyquinazoline (CAS Number: 61948-59-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-8-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a key intermediate in the development of novel bioactive molecules.

Chemical and Physical Properties

This compound is a solid, off-white to light brown compound.[1] Its chemical structure and key properties are summarized in the tables below. The presence of two reactive chlorine atoms at the 2 and 4 positions of the quinazoline ring makes it a versatile precursor for the synthesis of a wide range of derivatives.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 61948-59-2[1] |

| Molecular Formula | C₉H₆Cl₂N₂O[1][2] |

| SMILES | COC1=CC=CC2=C1N=C(N=C2Cl)Cl[2] |

| InChI | InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3[2] |

| InChIKey | DZNPOCHJCGTGCP-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 229.06 g/mol | [1][2] |

| Melting Point | 165-166 °C | [1][3] |

| Density | 1.450 g/cm³ | [1][3] |

| Appearance | Off-white to light brown solid | [1] |

| Storage Temperature | 2-8 °C under inert gas | [1] |

| XLogP3-AA | 3.4 | [4] |

| Topological Polar Surface Area | 35 Ų | [4] |

Synthesis

The primary synthetic route to this compound involves the chlorination of 5-methoxyquinazoline-2,4(1H,3H)-dione.[5][6] This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline, which acts as a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-methoxyquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry flask, add 5-methoxyquinazoline-2,4(1H,3H)-dione (1.6 mmol, 310 mg).[5]

-

Add phosphorus oxychloride (10 mL) followed by N,N-dimethylaniline (0.2 mL).[5]

-

Heat the reaction mixture to reflux for 4 hours.[5]

-

After the reaction is complete, cool the mixture and evaporate the volatile components under reduced pressure to obtain the crude product.[5]

-

To the residue, add saturated sodium bicarbonate solution and extract with ethyl acetate.[5]

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.[5]

-

Evaporate the solvent under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography using a gradient of 10% to 20% ethyl acetate in hexane as the eluent.[5]

-

The final product, 2,4-dichloro-5-methoxyquinazoline, is obtained as a white solid (180 mg, 49% yield).[5]

Spectral Data

Spectroscopic data is crucial for the characterization of this compound.

Table 3: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 4.03 | s | - | 3H | -OCH₃ |

| 7.02 | d | 8.35 | 1H | Ar-H |

| 7.55 | d | 8.35 | 1H | Ar-H |

| 7.85 | t | 8.35 | 1H | Ar-H |

| Solvent: CDCl₃, Frequency: 400 MHz[5] |

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 228.99300 |

| [M+Na]⁺ | 250.97494 |

| [M-H]⁻ | 226.97844 |

| [M+NH₄]⁺ | 246.01954 |

| [M+K]⁺ | 266.94888 |

| Predicted values. |

Reactivity and Potential Applications

This compound serves as a key building block for the synthesis of various heterocyclic compounds with potential biological activities. The two chlorine atoms exhibit different reactivity, with the C4 position being more susceptible to nucleophilic substitution under milder conditions compared to the C2 position.

Antimicrobial Agents

This compound is a useful reactant for the synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines, which have been investigated as potential antibacterial agents.[6] The general synthetic approach involves the sequential substitution of the two chlorine atoms with different amines.

Kinase Inhibitors in Oncology

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure. Derivatives of 2,4-dichloroquinazolines are crucial intermediates in the synthesis of these inhibitors. The 8-methoxy group can influence the binding affinity and selectivity of the final compound.

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] Its aberrant activation is a hallmark of many cancers. EGFR inhibitors act by blocking the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the downstream activation of pro-survival signaling cascades like the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways.[7]

Other Potential Applications

Derivatives of the quinazoline core have been explored for a wide range of other therapeutic applications, including as:

-

Antihypertensive agents (α1-adrenoceptor antagonists).[8]

-

Butyrylcholinesterase (BuChE) inhibitors for neurodegenerative diseases.

-

Wnt signaling inhibitors in cancer therapy.[9]

Experimental Protocols for Biological Evaluation

In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

This protocol provides a general framework for assessing the inhibitory activity of quinazoline derivatives against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer

-

Test compounds (derivatives of this compound)

-

Anti-phosphotyrosine antibody (pY20) conjugated to HRP

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

96-well microtiter plates

Procedure:

-

Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the plate with a suitable wash buffer.

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

Add the test compounds and recombinant EGFR kinase to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and wash the wells.

-

Add the anti-phosphotyrosine-HRP antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the TMB substrate and incubate in the dark until color develops.

-

Stop the color development with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinazoline derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds

-

Positive control antibiotic (e.g., ciprofloxacin)

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

-

Add the adjusted bacterial inoculum to each well.

-

Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1][4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.

Table 5: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its reactive dichlorinated quinazoline core allows for the synthesis of a diverse library of compounds. The existing literature strongly supports the potential of its derivatives as potent kinase inhibitors for cancer therapy, particularly targeting the EGFR signaling pathway, as well as their promise as novel antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals working with this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Characterization of 2,4-Dichloro-8-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-8-methoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, with a primary focus on its molecular weight. It also includes detailed experimental protocols for its characterization and synthesis, and explores its potential biological relevance by examining associated signaling pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆Cl₂N₂O | [1] |

| Molecular Weight | 229.06 g/mol | [1] |

| Monoisotopic Mass | 227.9857182 Da | [1] |

| CAS Number | 61948-60-5 | [1] |

| Appearance | Off-white to light brown solid | |

| Melting Point | 157-159 °C | |

| XLogP3-AA | 3.4 | [1] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of dichlorinated quinazolines can be adapted for this compound. The following protocol is based on the synthesis of a similar compound, 2,4-dichloro-5-methoxyquinazoline.

Materials:

-

8-methoxyquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask, add 8-methoxyquinazoline-2,4(1H,3H)-dione.

-

Add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline to the flask.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into ice-cold water with constant stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a crucial analytical technique for confirming the molecular weight of synthesized compounds.[2][3][4] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.[5]

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[5]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Ionization: Apply a high voltage to the ESI needle to generate protonated molecules, typically [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the monoisotopic peak corresponding to the [M+H]⁺ ion. The measured m/z value should be compared to the theoretical exact mass of the protonated molecule (C₉H₇Cl₂N₂O⁺).

Expected Results:

The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the monoisotopic mass of this compound plus the mass of a proton. The characteristic isotopic pattern for a molecule containing two chlorine atoms should also be observed.

Visualizations

Experimental Workflow for Molecular Weight Determination

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Potential Signaling Pathway Inhibition

Quinazoline derivatives are known to exhibit a range of biological activities, often through the inhibition of key signaling pathways involved in cell proliferation and survival. One of the most well-documented targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical component of the PI3K/AKT/mTOR pathway.[6] Inhibition of this pathway is a common mechanism for the anticancer effects of quinazoline-based drugs.[7][6]

Caption: Inhibition of the EGFR-PI3K/AKT/mTOR Signaling Pathway.

References

- 1. This compound | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Diverse Biological Activities of Substituted Quinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic heterocycle of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document details the experimental protocols for evaluating these activities, presents key quantitative data, and illustrates the underlying signaling pathways.

Anticancer Activity

Substituted quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily due to their potent inhibitory effects on various protein kinases involved in cancer cell proliferation and survival.[1] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core and function as epidermal growth factor receptor (EGFR) inhibitors.[2][3]

Mechanism of Action: Targeting Signaling Pathways

The anticancer activity of many quinazoline derivatives stems from their ability to interfere with crucial signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals promoting cell growth, proliferation, and survival.[2] Overexpression or mutation of EGFR is common in various cancers.[4] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, blocking the downstream activation of pathways like PI3K/Akt and MAPK.[2][3]

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases.[5] It plays a central role in regulating cell growth, proliferation, and survival.[6] The activation of this pathway is a hallmark of many cancers.[7]

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Apoptosis Induction: Many quinazoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic and extrinsic pathways of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of substituted quinazoline derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cells.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted Quinazolines | MCF-7 (Breast) | 2.49 | [2] |

| 2,4-Disubstituted Quinazolines | A549 (Lung) | - | [2] |

| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | MCF-7 (Breast) | 2.09 | [2] |

| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | HepG2 (Liver) | 2.08 | [2] |

| Quinazoline-Isoxazole Hybrids | A549 (Lung) | Good Activity | [1] |

| Quinazoline-Isoxazole Hybrids | HCT116 (Colon) | Good Activity | [1] |

| Quinazoline-Isoxazole Hybrids | MCF-7 (Breast) | Good Activity | [1] |

| 4-Arylamino-quinazoline derivatives | H1975 (Lung, T790M) | Broad Spectrum | [3] |

| Quinazolinone derivative (Compound 18) | MGC-803 (Gastric) | 0.85 | [9] |

| 4-Aminoquinazoline (LU1501) | SK-BR-3 (Breast) | 10.16 | [10] |

| Quinazoline derivatives | HeLa (Cervical) | 5.0 - 9.7 µg/mL | [11] |

| Quinazoline derivatives | HepG2 (Liver) | 5.0 - 9.7 µg/mL | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Workflow Diagram

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted quinazoline derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]

-

Incubation: Incubate the plate for a period of 24, 48, or 72 hours.[1]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1][11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.[14]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of quinazoline derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-(1-(thiophen-2-yl)ethylidene) derivative 4b | Bacterial Strains | 8 | [14] |

| 2-(1-(thiophen-2-yl)ethylidene) derivative 4b | Fungal Strains | 16-128 | [14] |

| Naphthyl-substituted quinazolinone | Staphylococcus aureus | Bacteriostatic Effect | [15] |

| Naphthyl-substituted quinazolinone | Streptococcus pneumoniae | Bacteriostatic Effect | [15] |

| Amide-substituted quinazolinone | Staphylococcus aureus | Bacteriostatic Effect | [15] |

| Amide-substituted quinazolinone | Streptococcus pneumoniae | Bacteriostatic Effect | [15] |

| Fused quinazolinone derivatives | Gram-negative bacteria | Better Bacteriostatic Activity | [13] |

| Fused quinazolinone derivatives | C. albicans & A. niger | Good Activity | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][16]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Serial Dilution: The quinazoline derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[13]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.[13]

Anti-inflammatory Activity

Certain substituted quinazolines have shown potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.[4][16]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. The effectiveness of the compound is measured by the percentage inhibition of edema.

| Compound/Derivative Class | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 2,3,6-trisubstituted quinazolinones | - | 10.28 - 53.33 | [4] |

| 3-naphtalene-substituted quinazolinones | 50 | 19.69 - 59.61 | [4] |

| Azetidinone derivatives of quinazolinone | 50 | 24.6 - 27.3 | [17] |

| Thiazolidinone derivatives of quinazolinone | 50 | 22.9 - 32.5 | [17] |

| 2,4,6-trisubstituted-quinazolines | - | Significant Activity | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent.[12][18]

Procedure:

-

Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.[18]

-

Compound Administration: The test quinazoline derivative is administered to the animals, usually orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before the carrageenan injection.[12][18]

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.[12]

-

Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[18]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[19]

Other Notable Biological Activities

Beyond the major activities discussed, substituted quinazoline derivatives have also been investigated for a variety of other therapeutic applications.

-

Antiviral Activity: Certain quinazoline derivatives have shown promising activity against a range of viruses, including influenza, HCV, and cytomegalovirus.[2]

-

Antimalarial Activity: The quinazoline scaffold is present in febrifugine, a natural product with antimalarial properties. Synthetic derivatives have been developed and tested against Plasmodium species.[3][20]

Conclusion

The substituted quinazoline framework represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinazoline-based therapeutics for a wide range of diseases. This guide provides a foundational understanding of the key biological activities, the experimental methods used for their evaluation, and the cellular pathways they modulate, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. ijpbs.com [ijpbs.com]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. inotiv.com [inotiv.com]

- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rphsonline.com [rphsonline.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 17. researchgate.net [researchgate.net]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 20. benthamdirect.com [benthamdirect.com]

2,4-Dichloro-8-methoxyquinazoline: A Technical Guide to Structural Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the structural analysis and characterization of 2,4-dichloro-8-methoxyquinazoline. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide consolidates available physicochemical data and outlines standard experimental protocols for the synthesis and characterization of this class of compounds. While experimental data for this compound is limited in publicly available literature, this guide presents computed data and representative experimental procedures for closely related analogs to inform research and development efforts.

Introduction

The quinazoline scaffold is a crucial pharmacophore in drug discovery, with derivatives exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinazoline ring system dictates its therapeutic potential. The title compound, this compound, serves as a key intermediate for the synthesis of more complex, biologically active molecules. A thorough understanding of its structural and chemical properties is paramount for the efficient design and development of novel therapeutics.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes key computed physicochemical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O | PubChem[1] |

| Molecular Weight | 229.06 g/mol | PubChem[1] |

| Exact Mass | 227.9857182 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3 | PubChem[1] |

| InChIKey | DZNPOCHJCGTGCP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=CC=CC2=C1N=C(N=C2Cl)Cl | PubChem[1] |

| Topological Polar Surface Area | 35 Ų | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

Synthesis and Experimental Protocols

Representative Synthesis of a Dichloroquinazoline Intermediate[2]

Reaction: 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione to 2,4-dichloro-6,7-dimethoxyquinazoline.

Materials:

-

6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Isopropanol

-

Ice-cold water

-

Distilled water

Procedure:

-

A mixture of 6,7-dimethoxyquinazoline-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, ~5 equivalents) is prepared.

-

A catalytic amount of N,N-dimethylaniline is added to the mixture.

-

The reaction mixture is refluxed for approximately 5 hours.

-

After cooling to room temperature, the mixture is carefully poured into ice-cold water with constant stirring.

-

The resulting precipitate is collected by filtration.

-

The solid is washed thoroughly with distilled water to remove any remaining acid.

-

The crude product is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates a generalized workflow for the synthesis and purification of dichloroquinazoline intermediates.

Structural Characterization

A comprehensive structural characterization of this compound would involve various spectroscopic and analytical techniques. The following sections outline the expected data, though experimental values for this specific compound are not currently available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methoxy protons and the aromatic protons on the quinazoline ring. The chemical shifts and coupling constants would provide information about the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, and the carbons of the heterocyclic ring.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) , Assignment | Chemical Shift (δ, ppm) , Assignment |

| No experimental data available | No experimental data available |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry Data |

| Ionization Method , m/z , Relative Intensity (%) , Fragment Assignment |

| No experimental data available |

Predicted collision cross-section (CCS) values have been computed for various adducts.[2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Infrared (IR) Spectroscopy Data |

| Wavenumber (cm⁻¹) , Intensity , Vibrational Mode Assignment |

| No experimental data available |

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.

| X-ray Crystallography Data |

| Crystal System , Space Group , Unit Cell Dimensions , Key Bond Lengths and Angles |

| No experimental data available |

The following diagram illustrates a logical workflow for the characterization of a synthesized chemical compound.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel quinazoline-based compounds with potential therapeutic applications. While detailed experimental characterization data for this specific molecule is not widely reported, this guide provides a framework for its synthesis and analysis based on established methods for related compounds. The computed physicochemical properties offer a starting point for its handling and further investigation. Future work should focus on the synthesis and comprehensive experimental characterization of this compound to fully unlock its potential in medicinal chemistry.

References

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-8-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic routes to 2,4-dichloro-8-methoxyquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous bioactive molecules. The 2,4-dichloroquinazoline scaffold, in particular, serves as a versatile precursor for the synthesis of a wide range of substituted quinazolines, including kinase inhibitors and other therapeutic agents. The presence of a methoxy group at the 8-position can significantly influence the molecule's biological activity and pharmacokinetic properties. This guide focuses on the efficient synthesis of this compound, detailing the preparation of its precursor, 8-methoxyquinazoline-2,4(1H,3H)-dione, and its subsequent chlorination.

Synthesis of the Precursor: 8-Methoxyquinazoline-2,4(1H,3H)-dione

The primary precursor for the synthesis of this compound is 8-methoxyquinazoline-2,4(1H,3H)-dione. Two main approaches for its synthesis are prevalent in the literature: a traditional cyclization method and a modern one-pot synthesis.

Method 1: Traditional Cyclization of 2-Amino-3-methoxybenzoic Acid

This classical approach involves the reaction of 2-amino-3-methoxybenzoic acid with a source of carbonyl, such as urea or potassium cyanate, to form the quinazolinedione ring system.

Logical Workflow for Traditional Cyclization:

Caption: Traditional synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione.

Experimental Protocol:

-

A mixture of 2-amino-3-methoxybenzoic acid and 2 to 4 equivalents of urea is heated at 150-180 °C for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid is triturated with a suitable solvent (e.g., water or ethanol) to remove excess urea.

-

The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Alternatively, the reaction can be performed by heating 2-amino-3-methoxybenzoic acid with potassium cyanate in an aqueous solution.

Method 2: DMAP-Catalyzed One-Pot Synthesis

A more recent and high-yielding method involves a one-pot synthesis from 2-aminobenzamides using di-tert-butyl dicarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (DMAP).[2]

Experimental Workflow for One-Pot Synthesis:

Caption: One-pot synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione.

Experimental Protocol:

Adapted from the synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione as described by Wu et al. (2020)[2].

-

To a solution of 2-amino-3-methoxybenzamide (1.0 mmol) in a suitable solvent (e.g., CH3CN), di-tert-butyl dicarbonate (2.0 mmol) and 4-dimethylaminopyridine (DMAP) (1.2 mmol) are added.

-

The reaction mixture is stirred at room temperature for the specified time (typically a few hours), with progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 8-methoxyquinazoline-2,4(1H,3H)-dione.

Quantitative Data for 8-Methoxyquinazoline-2,4(1H,3H)-dione Synthesis:

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DMAP-Catalyzed One-Pot | 2-Amino-3-methoxybenzamide | (Boc)2O, DMAP | CH3CN | Room Temp. | N/A | 94 | [2] |

| Traditional (General) | 2-Aminobenzoic Acid | Potassium Cyanate | Water | 20-100 | 2-8 | High (General) | [1] |

Synthesis of this compound

The conversion of 8-methoxyquinazoline-2,4(1H,3H)-dione to this compound is typically achieved through chlorination using phosphorus oxychloride (POCl3). This reaction may be performed neat or in the presence of a high-boiling solvent and often includes a tertiary amine base.

Reaction Pathway for Chlorination:

Caption: Chlorination of 8-methoxyquinazoline-2,4(1H,3H)-dione.

Method 1: Chlorination with Excess POCl3 and a Tertiary Amine

This is a widely used method for the chlorination of quinazolinones. The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, can facilitate the reaction.

Experimental Protocol:

Adapted from the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline[3].

-

A mixture of 8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 g), phosphorus oxychloride (POCl3, ~5-10 mL), and a catalytic amount of N,N-dimethylaniline (~0.3 mL) is prepared in a round-bottom flask.

-

The mixture is heated to reflux (the boiling point of POCl3 is 105.8 °C) for a period of 3 to 5 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl3 is removed under reduced pressure.

-

The residue is carefully poured into ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.

Method 2: Solid-Phase Synthesis Approach

For combinatorial chemistry applications, a solid-phase synthesis approach has been developed for related 2,4-diaminoquinazolines, where the key chlorination step is performed on a polymer-bound precursor.[4] This method involves reacting the support-bound amine with a dichloroquinazoline.

Quantitative Data for the Chlorination of Substituted Quinazoline-2,4-diones:

| Starting Material | Chlorinating Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6,7-Dimethoxy-quinazoline-2,4-dione | POCl3 | N,N-Dimethylaniline | Neat | Reflux | 5 | Satisfactory (not specified) | [3] |

| 2-(4-Methoxyphenyl)-quinazolin-4(3H)-one | POCl3 | N,N-Diethylaniline | Toluene | Reflux | N/A | 61 | [5] |

| General Quinazolinone | POCl3 | None | Neat | Reflux | 4 | N/A |

Conclusion

The synthesis of this compound is a well-established process that can be achieved in two main steps. The preparation of the 8-methoxyquinazoline-2,4(1H,3H)-dione precursor can be accomplished through either traditional heating methods or a more modern, high-yielding one-pot synthesis. The subsequent chlorination is reliably performed using phosphorus oxychloride, with established protocols that can be readily adapted. The methodologies and data presented in this guide provide a solid foundation for researchers to efficiently synthesize this valuable chemical intermediate for applications in drug discovery and development. Careful selection of the synthetic route will depend on the availability of starting materials, desired yield, and scalability requirements.

References

- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,4-Dichloro-8-methoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2,4-dichloro-8-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a synthesized experimental protocol and representative spectroscopic data based on closely related analogs. This guide also explores the broader context of quinazoline derivatives in cellular signaling pathways, offering insights for further research and development.

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of the corresponding quinazoline-2,4-dione precursor. This method is a common and effective way to introduce reactive chloro groups at the 2 and 4 positions of the quinazoline ring system.

Experimental Protocol

Step 1: Synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione

A mixture of 2-amino-3-methoxybenzoic acid and urea is heated at 180-190°C for an extended period. The reaction mixture is then cooled and treated with a hot aqueous sodium hydroxide solution. The solution is filtered, and the filtrate is acidified with a mineral acid, such as hydrochloric acid, to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to yield 8-methoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to this compound

8-methoxyquinazoline-2,4(1H,3H)-dione is refluxed in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline, for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.5-7.7 | t | 1H | H-6 |

| ~7.2-7.4 | d | 1H | H-7 |

| ~4.0 | s | 3H | -OCH₃ |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~162 | C-4 |

| ~158 | C-2 |

| ~155 | C-8 |

| ~150 | C-8a |

| ~135 | C-6 |

| ~125 | C-5 |

| ~120 | C-4a |

| ~115 | C-7 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1610, 1580, 1500 | Strong | C=C and C=N stretching (quinazoline ring) |

| ~1250 | Strong | Ar-O-C stretch (methoxy group) |

| ~800-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 228 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 230 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 232 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 193 | Moderate | [M-Cl]⁺ |

| 165 | Moderate | [M-Cl, -CO]⁺ |

Computed mass data for C₉H₆Cl₂N₂O indicates a monoisotopic mass of 227.9857 Da.[1]

Biological Context: Quinazoline Derivatives in Signaling Pathways

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, known to interact with various cellular signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for the rational design and development of novel therapeutic agents.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[2] Some quinazoline compounds have been identified as inhibitors of this pathway, acting downstream of β-catenin.[2]

Caption: Wnt/β-catenin signaling pathway and a potential point of inhibition by quinazoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common event in many human cancers, making it a key target for anticancer drug development. Several quinazoline derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinazoline derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel bioactive molecules. While comprehensive experimental data for this specific compound is sparse, this guide provides a practical foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The exploration of its potential interactions with key signaling pathways, such as Wnt/β-catenin and PI3K/Akt/mTOR, highlights the promising avenues for future research in the field of drug discovery. Further empirical studies are warranted to fully elucidate the spectroscopic properties and biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-8-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,4-dichloro-8-methoxyquinazoline as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinazoline core in numerous biologically active compounds.

Introduction

The quinazoline moiety is a privileged scaffold in pharmaceutical sciences, forming the core of several approved drugs, including kinase inhibitors used in oncology. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The application of this reaction to this compound allows for the selective introduction of aryl and heteroaryl substituents, paving the way for the synthesis of diverse libraries of compounds for drug discovery and development.

The reactivity of the two chlorine atoms on the quinazoline ring is differentiated. The chlorine at the C4 position is significantly more electrophilic and thus more reactive towards oxidative addition to the palladium(0) catalyst. This inherent regioselectivity allows for a stepwise functionalization strategy, where the C4 position can be selectively coupled under specific conditions, leaving the C2 chlorine available for subsequent transformations.

Regioselective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura cross-coupling of this compound with a variety of aryl- and heteroarylboronic acids proceeds with high regioselectivity at the C4 position. This is attributed to the greater electrophilicity of the C4 carbon compared to the C2 carbon. A range of palladium catalysts and reaction conditions can be employed to achieve this selective transformation, providing access to a diverse array of 4-substituted-2-chloro-8-methoxyquinazolines.

General Reaction Scheme:

Experimental Protocols

Two representative protocols are provided below: a conventional heating method and a microwave-assisted method for accelerated synthesis.

Protocol 1: Conventional Heating Method

This protocol is a general procedure adapted from methodologies used for similar 2,4-dichloroheterocycles.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF/Ethanol (3:1), Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-